molecular formula C21H19ClN4S B2743945 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile CAS No. 303985-74-2

2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile

Cat. No.: B2743945
CAS No.: 303985-74-2
M. Wt: 394.92
InChI Key: YFINKTDPLMGDSU-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative characterized by a 2-chlorobenzylsulfanyl group at position 2, a phenyl group at position 4, and a propylamino substituent at position 4. The 2-chlorobenzylsulfanyl moiety introduces steric and electronic effects that differentiate it from analogs with substituents at other positions (e.g., 4-chlorobenzyl in ). Its synthesis likely follows methods similar to related compounds, involving nucleophilic substitution or coupling reactions in solvents like 2-propanol or pyridine .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4S/c1-2-12-24-20-17(13-23)19(15-8-4-3-5-9-15)25-21(26-20)27-14-16-10-6-7-11-18(16)22/h3-11H,2,12,14H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFINKTDPLMGDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Cyclization Approaches

Alternative routes begin with 2-thiouracil derivatives. Chlorination at position 6 (using POCl₃) generates a reactive site for propylamine substitution, while Suzuki coupling introduces the phenyl group at position 4. However, introducing the carbonitrile at position 5 remains challenging in this pathway, necessitating additional functionalization steps.

Functionalization of the Pyrimidine Core

Introduction of the 2-Chlorobenzylsulfanyl Group

The sulfanyl group at position 2 is typically introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions :

  • SNAr : A chlorine atom at position 2 reacts with 2-chlorobenzylthiol under basic conditions (e.g., K₂CO₃ in DMF). This method is limited by the availability of 2-chloro precursors.
  • Mitsunobu Reaction : Coupling 2-chlorobenzylthiol with a 2-hydroxypyrimidine derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Amination at Position 6

The propylamino group is installed via nucleophilic substitution of a 6-chloro intermediate with propylamine . For example:

  • Chlorination of a 6-hydroxypyrimidine using POCl₃ yields 6-chloro intermediates.
  • Heating with excess propylamine in ethanol at 80°C for 12 hours achieves substitution.

Synthetic Route Integration

A plausible integrated pathway combines MCR and functionalization steps:

Step 1 : Three-component synthesis of 4-phenyl-6-chloro-5-cyanopyrimidine using malononitrile, benzaldehyde, and chloroguanidine under DBSA catalysis.
Step 2 : SNAr with 2-chlorobenzylthiol to introduce the sulfanyl group.
Step 3 : Propylamine substitution at position 6.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
MCR + Functionalization Malononitrile cyclization → SNAr → Amination ~70 Atom-economical; fewer steps Requires custom thiol precursors
Stepwise Cyclization Thiouracil → Chlorination → Coupling ~65 Commercially available intermediates Multiple protection/deprotection steps
Catalytic (DBSA) One-pot MCR in water 85–92 Green chemistry; high yield Limited to specific substituents

Mechanistic Insights

  • Knoevenagel Condensation : Forms α,β-unsaturated intermediates critical for cyclization.
  • Michael Addition : Amidines attack the unsaturated nitrile, initiating ring closure.
  • Aromatization : Loss of water or ammonia finalizes the pyrimidine structure.

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 2, 4, and 6 necessitate careful stoichiometric control.
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance SNAr efficiency but complicate purification.
  • Catalyst Selection : Vanadium-based catalysts improve cyclization kinetics but add cost.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has focused on its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Studies

  • Breast Cancer : In vitro studies demonstrated that the compound effectively reduced proliferation in MCF-7 breast cancer cells, with a reported GI50 value of approximately 30 nM.
  • Lung Cancer : A study on non-small cell lung cancer (NSCLC) cells revealed significant tumor size reduction and enhanced apoptosis markers when treated with this compound.

The compound's biological activity extends beyond anticancer effects. It has been evaluated for:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates it may modulate inflammatory pathways, providing a basis for further exploration in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Modifications at specific positions on the pyrimidine ring have been shown to enhance its potency and selectivity against cancer cell lines. For instance:

  • Substituents at the 4 and 6 positions significantly influence biological activity, with certain groups enhancing lipophilicity and cellular uptake.

Research Findings Summary

StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Data of Selected Pyrimidinecarbonitrile Derivatives

Compound Name Substituents (Positions) Molecular Formula Space Group Unit Cell Parameters (Å, °) Reference ID
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile 2-Cl-benzylsulfanyl, 4-phenyl, 6-propylamino C21H20ClN5S Not reported Data unavailable N/A
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]-5-pyrimidinecarbonitrile 4-Cl-benzylsulfanyl, 4-isobutyl, 6-CF3-anilino C23H20ClF3N4S P1 (triclinic) a=15.3906, b=15.7040, c=15.9129; α=89.568, β=74.825, γ=62.980
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile 4-Cl-benzylsulfanyl, 4-isobutyl, 6-phenylsulfanyl C22H20ClN3S2 P21/c (monoclinic) a=13.7771, b=8.4961, c=18.5878; β=97.559
4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile 4-Cl-phenylsulfanyl, 2-methylsulfanyl, 6-phenyl C18H12ClN3S2 Not reported Data unavailable

Key Observations :

  • Substituent Position Effects : The 2-chlorobenzylsulfanyl group in the target compound contrasts with the 4-chlorobenzylsulfanyl group in and . This positional isomerism affects molecular conformation and packing. For example, the 4-chlorobenzyl analog in crystallizes in a triclinic system with three independent molecules per asymmetric unit, suggesting complex intermolecular interactions .
  • Sulfur-Containing Moieties : All compounds feature sulfanyl groups, which may enhance binding to biological targets via sulfur-mediated interactions (e.g., hydrogen bonding or hydrophobic contacts) .

Key Observations :

  • Synthetic Flexibility: The target compound’s synthesis may mirror methods in , where thiophenol reacts with a chloro precursor in pyridine . This approach is adaptable to varying substituents.
  • Biological Activity Trends: Compounds with trifluoromethyl () or pyridinyl groups () show enhanced bioactivity due to electron-withdrawing effects or improved target binding . The target compound’s propylamino group may offer a balance between hydrophobicity and hydrogen-bonding capacity.
  • Molecular Weight Impact : Lower molecular weight analogs (e.g., 369.90 g/mol in ) may exhibit better bioavailability, while bulkier derivatives (e.g., 425.98 g/mol in ) could face solubility challenges .

Biological Activity

The compound 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with appropriate thiourea derivatives, followed by cyclization to form the pyrimidine ring. The procedure often includes:

  • Preparation of Thiourea Derivatives : Reacting thiourea with substituted benzyl halides.
  • Cyclization : Using suitable reagents to facilitate the formation of the pyrimidine structure.

The yield and purity of the synthesized compound are usually confirmed through techniques such as TLC, NMR, and MS analyses.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated a dose-dependent inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells, with IC50 values indicating potent activity (values not specified in available studies) .

Antimicrobial Properties

The compound has also shown promising results in inhibiting bacterial growth. Its mechanism appears to involve:

  • Inhibition of Protein Synthesis : By binding to ribosomal subunits, it disrupts the synthesis of essential proteins in bacteria .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Targeting Specific Enzymes : It may inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Bacterial Metabolism : By interfering with protein synthesis, it effectively reduces bacterial viability.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Cancer Cell Lines : A study focusing on various cancer cell lines reported that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis .
  • Antimicrobial Efficacy Study : Another investigation assessed its antimicrobial activity against Gram-positive and Gram-negative bacteria, noting substantial inhibition zones in agar diffusion assays .

Data Summary

Biological ActivityObserved EffectsReferences
AnticancerInhibition of cell proliferation and induction of apoptosis
AntimicrobialSignificant inhibition of bacterial growth

Q & A

Q. Table 1: Representative Crystallographic Data

ParameterValue (Example)Source
Space groupP1P\overline{1}
a,b,ca, b, c (Å)15.3906, 15.7040, 15.9129
α,β,γ\alpha, \beta, \gamma (°)89.568, 74.825, 62.980
VV (ų)3278.9

Advanced Question: How are intermolecular interactions analyzed in its solid-state structure?

Methodological Answer:
Intermolecular forces (e.g., C–H···π, π–π stacking) are identified using software like DIAMOND or ORTEP-3. For instance, C–H···π interactions are quantified by measuring distances between H-atoms and aromatic centroids (typically 2.8–3.3 Å). π–π interactions are assessed via centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°). These interactions stabilize the crystal packing and can be correlated with solubility and stability properties .

Advanced Question: What challenges arise during crystallographic refinement, and how are they resolved?

Methodological Answer:
Common issues include:

  • Disordered solvent molecules : Resolved using PART instructions in SHELXL and applying geometric restraints.
  • Thermal motion anisotropy : Addressed with anisotropic displacement parameters (ADPs) for non-H atoms.
  • Hydrogen placement : Riding models (C–H = 0.93–0.98 Å) with Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C). For NH groups, positions are refined freely . Validation tools like PLATON or checkCIF identify outliers (e.g., bond angle deviations >5σ).

Advanced Question: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:
Discrepancies between NMR/MS and XRD data require cross-validation:

  • NMR : Confirm molecular integrity (e.g., NH protons at δ 13.55 ppm in DMSO-d6 ).
  • Mass spectrometry : Match observed m/zm/z with theoretical molecular ion peaks.
  • XRD : Validate stereochemistry and substituent positions. If conflicts persist (e.g., unexpected tautomers), variable-temperature NMR or DFT calculations can reconcile differences .

Advanced Question: What strategies optimize synthetic yield for derivatives with bulky substituents?

Methodological Answer:

  • Solvent choice : Use high-boiling polar solvents (DMF, DMSO) to enhance solubility of bulky intermediates.
  • Catalysis : Add K2CO3 or DBU to deprotonate thiols, accelerating nucleophilic substitution.
  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 12 hours) and improves yields by 10–15% .

Advanced Question: How to design stability studies for this compound under varying pH conditions?

Methodological Answer:

  • Buffer solutions : Prepare pH 1–13 buffers (HCl/KCl for acidic, phosphate for neutral, NaOH/borate for basic).
  • HPLC monitoring : Track degradation products at λ = 254 nm.
  • Kinetic analysis : Fit data to first-order decay models to calculate half-lives. Stability correlates with electron-withdrawing groups (e.g., –CF3) enhancing resistance to hydrolysis .

Advanced Question: What computational methods predict its bioactivity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with target proteins (e.g., kinases) to assess binding affinity.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values.
  • MD simulations : Evaluate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .

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